molecular formula C7H14N2O2 B11997633 2-Butylpropanediamide

2-Butylpropanediamide

Cat. No.: B11997633
M. Wt: 158.20 g/mol
InChI Key: MLAVHSJBXHTLES-UHFFFAOYSA-N
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Description

2-Butylpropanediamide: 2-methyl-2-butylpropanediamide or 2-methyl-2-butylpropionamide ) is a chemical compound with the molecular formula C5H10N2. It belongs to the class of aliphatic amines and is commonly used as a tert-butylating reagent in aromatic chemistry .

Preparation Methods

a. Dehydration of 2-Methyl-2-butanol: One synthetic route to obtain 2-butylpropanediamide involves the dehydration of 2-methyl-2-butanol neopentyl alcohol ). The reaction proceeds as follows:

2-Methyl-2-butanolDehydrationThis compound\text{2-Methyl-2-butanol} \xrightarrow{\text{Dehydration}} \text{this compound} 2-Methyl-2-butanolDehydration​this compound

The conditions for this reaction typically involve the use of an acid catalyst, such as sulfuric acid or phosphoric acid.

b. Industrial Production: Industrial-scale production methods may vary, but the dehydration of neopentyl alcohol remains a common approach.

Chemical Reactions Analysis

Reactivity: 2-Butylpropanediamide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under suitable conditions.

    Reduction: Reduction reactions are possible, yielding different products.

    Substitution: The amide group can participate in substitution reactions.

    Acylation: It can react with acylating agents to form amides.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Acid chlorides or anhydrides.

    Acylation: Acyl chlorides (e.g., benzoyl chloride).

Major Products: The specific products formed depend on the reaction conditions and reagents used.

Scientific Research Applications

2-Butylpropanediamide finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Pharmaceuticals: It may serve as a precursor in drug synthesis.

    Materials Science: For modifying polymer properties.

Mechanism of Action

The exact mechanism by which 2-butylpropanediamide exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While 2-butylpropanediamide is not widely studied, its uniqueness lies in its tert-butyl group. Similar compounds include other aliphatic amides, such as 2-ethylpropanediamide (C7H16N2) and 2-propylpropanediamide (C7H16N2) . These compounds share structural similarities but differ in substituents and properties.

Properties

IUPAC Name

2-butylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-2-3-4-5(6(8)10)7(9)11/h5H,2-4H2,1H3,(H2,8,10)(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAVHSJBXHTLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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